Application: The compound has been extensively studied because of its applications in the semiconductor industry.
Application: 2,2,4,4,6,6-Hexamethylcyclotrisilazane is used as an additive in photoresist formulations.
Results or Outcomes: The addition of 2,2,4,4,6,6-Hexamethylcyclotrisilazane to photoresist formulations helps improve the performance of the photoresist, which is crucial in the fabrication of semiconductor devices.
Application: 2,2,4,4,6,6-Hexamethylcyclotrisilazane can be used as a precursor to silicon dioxide nanoparticles.
Results or Outcomes: The production of silicon dioxide nanoparticles is crucial in the manufacturing of semiconductors and solar cells.
Application: 2,2,4,4,6,6-Hexamethylcyclotrisilazane can react with hydrochloric acid to produce hydrogen chloride gas and zirconium oxide.
Results or Outcomes: The production of zirconium oxide is crucial in various industries including ceramics, refractories, and electronics.
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It features a six-membered ring composed of three silicon atoms and three nitrogen atoms, with two methyl groups attached to each silicon atom and one hydrogen atom bonded to each nitrogen atom. This structure can be viewed as a cyclic trimer of dimethylsilazane. At room temperature, it appears as a clear, colorless liquid .
The compound is notable for its unique silicon-nitrogen framework, which contributes to its various applications in chemical and materials science. Its systematic name includes several alternatives such as 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane and 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane .
2,2,4,4,6,6-Hexamethylcyclotrisilazane can undergo hydrolysis to produce silanol derivatives. The hydrolysis process involves the reaction of the compound with water to yield silanol and ammonia as byproducts. This reaction is significant in understanding the stability and reactivity of the compound in aqueous environments .
Additionally, it can react with various reagents to form different silicon-based materials. For example:
The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported by Brewer and Haber in 1948. The method involves the reaction of dimethyldichlorosilane with liquid ammonia:
Improvements in yield can be achieved by converting tetramers through hydrogenation reactions in the presence of catalysts .
2,2,4,4,6,6-Hexamethylcyclotrisilazane has several important applications:
Research on interaction studies involving 2,2,4,4,6,6-Hexamethylcyclotrisilazane primarily focuses on its hydrolysis products and interactions with other silanes. The hydrolysis of this compound leads to the formation of silanols that can interact with various substrates in chemical processes .
Further studies could explore its interactions with biological molecules or its behavior under different environmental conditions.
Several compounds share structural similarities with 2,2,4,4,6,6-Hexamethylcyclotrisilazane. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Dimethylsilazane | C₂H₇NSi | A linear silazane used as a precursor for silicone materials. |
Octamethyltetrasilazane | C₈H₂₉N₄Si₄ | A tetrameric form that can be produced from hexamethylcyclotrisilazane. |
Tris(dimethylamino)silyl phosphine | C₉H₁₈N₃PSi | Contains phosphorus and exhibits different reactivity patterns compared to hexamethylcyclotrisilazane. |
Hexamethyldisiloxane | C₈H₂₄O₂Si₂ | A siloxane compound that serves different applications but shares similar silicon chemistry. |
The uniqueness of 2,2,4,4,6,6-Hexamethylcyclotrisilazane lies in its cyclic structure that allows for distinct chemical behaviors compared to linear silazanes or other cyclic silanes. Its specific arrangement of silicon and nitrogen atoms contributes to its effectiveness in semiconductor applications and material science .
The discovery of 2,2,4,4,6,6-hexamethylcyclotrisilazane dates back to 1948 when researchers Samuel D. Brewer and Charlotte P. Haber first synthesized this compound. Their groundbreaking work involved introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extracting the precipitate with benzene. This synthesis method produced a mixture of compounds, with hexamethylcyclotrisilazane as one of the primary products alongside its tetramer counterpart, octamethylcyclotetrasilazane.
Early research into this compound focused primarily on understanding its structural characteristics and fundamental chemical properties. Structural studies revealed that the silicon-nitrogen ring is nearly planar, with specific interatomic distances: Si-N bonds measuring approximately 1.728 Å, Si-C bonds at 1.871 Å, and C-H bonds at 1.124 Å. The bond angles were determined to be approximately N-Si-N ≈ 108°, Si-N-Si ≈ 127°, C-Si-C ≈ 109°, and H-C-H ≈ 112°.
The compound exists as a clear, colorless liquid at room temperature, a physical characteristic that has facilitated its use in various laboratory and industrial applications. Early investigations primarily centered on its basic chemistry, but researchers quickly recognized its potential for practical applications, particularly in materials science and semiconductor technology.
The nomenclature of this compound reflects its complex structure and the evolution of chemical naming conventions. While commonly referred to as hexamethylcyclotrisilazane in scientific literature, its International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane. Additional systematic names include 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane and 2,4,4,6,6-hexamethyl-1,3,5-triaza-2,4,6-trisilacyclohexane.
The compound is classified as a cyclosilazane, specifically a cyclotrisilazane, indicating its cyclic structure with alternating silicon and nitrogen atoms. It can be conceptualized as a derivative of the hypothetical compound cyclotrisilazane [–SiH₂–NH–]₃, or as a cyclic trimer of the hypothetical dimethylsilazane (CH₃)₂SiNH.
For identification purposes, the compound is assigned several chemical identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 1009-93-4 |
Molecular Formula | C₆H₂₁N₃Si₃ |
Molecular Weight | 219.51 g/mol |
InChI | InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 |
InChIKey | ALFURVVDZFIESW-UHFFFAOYSA-N |
SMILES | CN1SiC |
The name is often abbreviated as HMCTS or HMCTSZN in scientific literature, though the full chemical name is preferred in formal contexts to avoid confusion with other compounds.
The synthesis methods for 2,2,4,4,6,6-hexamethylcyclotrisilazane have evolved considerably since its initial discovery, reflecting both advances in chemical processing techniques and growing industrial demand.
The original synthesis route developed by Brewer and Haber in 1948 involved the direct ammonolysis of dimethyldichlorosilane. This process produced a mixture of compounds that required separation through fractional distillation. The key challenge in this early synthesis method was separating the desired hexamethylcyclotrisilazane (the trimer) from octamethylcyclotetrasilazane (the tetramer).
A significant advancement in synthesis technology came with the development of processes to convert the tetramer to the more desirable trimer, thereby improving overall yield. This conversion process typically involves:
The selection of catalysts proved critical for efficient conversion. Research demonstrated that activated nickel (prepared by the Raney process), platinum supported on carbon granules, and ruthenium catalysts were particularly effective. The catalyst choice affected both the conversion efficiency and the economic viability of the production process.
Catalyst Type | Advantages | Typical Operating Temperature |
---|---|---|
Raney Nickel | Relatively inexpensive, recoverable | ~155°C |
Platinum on Carbon | High activity, recoverable | 97-188°C |
Ruthenium Carbonyl | High selectivity | 100-225°C |
The hydrogen flow rate emerged as another crucial parameter in the synthesis process. Experimental work showed that hydrogen needed to be sparged through the reaction mixture at approximately one milliliter per second under a positive nitrogen atmosphere to maintain catalyst activity.
Modern industrial production has further refined these techniques, developing continuous processes that maximize yield while minimizing waste and energy consumption. Current manufacturing approaches emphasize controlling reaction conditions precisely to ensure high product purity, which is particularly important for semiconductor applications.
Research on 2,2,4,4,6,6-hexamethylcyclotrisilazane has evolved substantially over time, with several distinct phases reflecting both expanding scientific understanding and emerging technological applications.
Initial research in the late 1940s and 1950s focused primarily on fundamental chemical characterization, establishing the compound's structure, physical properties, and basic reactivity patterns. This foundational work was essential for subsequent applied research.
By the 1960s, research expanded to explore the compound's polymerization behavior. Studies examined both its potential to form silicon-nitrogen polymers and its possible incorporation into larger polymer systems. This research direction was motivated by interest in creating materials with enhanced thermal stability and other specialized properties.
The 1970s saw significant attention shift toward applications in the semiconductor industry. Researchers recognized that hexamethylcyclotrisilazane could serve as a valuable precursor for the deposition of films of silicon nitride and silicon carbonitride. These materials play crucial roles in semiconductor device fabrication, serving as dielectrics, diffusion barriers, and protective layers.
In the 1980s and early 1990s, research focused increasingly on the compound's applications in photolithography processes. Studies at IBM and other research centers demonstrated that post-development treatment of conventional positive photoresist films with hexamethylcyclotrisilazane solutions could convert the resist layer into an effective oxygen reactive ion etch (RIE) barrier. This discovery opened new possibilities for semiconductor manufacturing processes.
More recent research has explored diverse applications including:
The timeline of research focus areas demonstrates how scientific understanding of this compound has progressively expanded from basic chemistry to increasingly sophisticated technological applications across multiple industries.
Several key publications and research breakthroughs have shaped the scientific understanding and applications of 2,2,4,4,6,6-hexamethylcyclotrisilazane over the decades.
The foundational paper was published by Brewer and Haber in the Journal of the American Chemical Society in 1948. This seminal work described the first synthesis of hexamethylcyclotrisilazane and established its basic chemical structure and properties. Their method of introducing dimethyldichlorosilane into liquid ammonia, followed by extraction with benzene, laid the groundwork for all subsequent research on this compound.
In the mid-1950s, significant contributions came from researchers Grubb and Osthoff, whose 1955 paper in the Journal of the American Chemical Society expanded understanding of the reactivity patterns of hexamethylcyclotrisilazane and related silazanes. Their work helped elucidate the chemical behavior of these compounds under various conditions.
A major milestone in the early 1960s was research into the catalytic polymerization of hexamethylcyclotrisilazane. This work demonstrated the compound's ability to form polymeric materials with unique properties, opening new possibilities for creating silicon-nitrogen polymers with enhanced thermal stability.
Period | Key Research Milestones |
---|---|
1948 | First synthesis by Brewer and Haber |
1955 | Expanded understanding of chemical reactivity by Grubb and Osthoff |
Early 1960s | Catalytic polymerization studies |
1970s | Development of improved synthesis methods |
1980s-1990s | Applications in photoresist technologies |
2000s onward | Advanced deposition techniques for semiconductor applications |
The 1970s saw important advances in synthesis methods, including the development of processes for converting octamethylcyclotetrasilazane to hexamethylcyclotrisilazane. These achievements were documented in both academic publications and patents, reflecting growing industrial interest in the compound.
Research at IBM in the late 1980s and early 1990s represented another significant milestone, focusing on the application of hexamethylcyclotrisilazane in photoresist technologies. A notable publication from IBM researchers in 2021 examined the chemistry of hexamethylcyclotrisilazane silylation for lithographic applications, demonstrating how post-development treatment of conventional positive photoresist films could enhance their properties for semiconductor manufacturing processes.
More recent research milestones include studies on the compound's role in plasma-enhanced deposition of silicon nitride films. A paper published in Surface and Coatings Technology discussed how hexamethylcyclotrisilazane and related compounds could be used in environmentally benign processes for depositing hard silicon nitride-like coatings, highlighting the ongoing relevance of this compound in advanced materials science.
Throughout its research history, 2,2,4,4,6,6-hexamethylcyclotrisilazane has transitioned from being a chemical curiosity to an important industrial compound with diverse applications spanning multiple industries. The progression of research milestones reflects both increasing scientific understanding and expanding recognition of its practical value in advanced technologies.
The molecular orbital framework for 2,2,4,4,6,6-hexamethylcyclotrisilazane reveals complex electronic interactions characteristic of silicon-nitrogen ring systems . The compound exhibits unique orbital characteristics due to the presence of both silicon 3d orbitals and nitrogen lone pairs within the cyclic framework [4]. Silicon atoms in the ring possess empty 3d orbitals that are available for back-bonding interactions with adjacent nitrogen atoms [4]. This electronic arrangement creates opportunities for charge separation reduction through back-bonding of nitrogen lone electron pairs to the empty 3d orbitals of silicon [4].
The molecular orbital analysis demonstrates that silicon-nitrogen bonds in cyclotrisilazane systems exhibit polar covalent character with significant ionic contributions [17]. Natural bond orbital analysis indicates that the silicon-nitrogen interaction represents a donor-acceptor relationship, where nitrogen acts as the electron donor and silicon serves as the acceptor [17]. The highest bond polarization occurs in the silicon-nitrogen interaction, which must be considered a donor-acceptor interaction rather than a purely covalent bond [17].
The electronic structure calculations reveal that the silicon atoms carry substantial positive charges while nitrogen atoms possess considerable negative charges [34]. In phenyl-substituted silanitrile systems, silicon exhibits positive charges of approximately +5.90, while nitrogen atoms display significant negative charges [34]. This charge distribution pattern is consistent with the electronegativity differences between silicon and nitrogen atoms in the ring system [34].
Table 1: Molecular Orbital Characteristics in Si-N Ring Systems
Orbital Type | Characteristics | Energy Level |
---|---|---|
Si 3d orbitals | Empty, available for back-bonding | High energy (unoccupied) |
N lone pair | Available for donation to Si 3d orbitals | High energy (occupied) |
Si-N σ bonds | Polar covalent character | Bonding |
Si-N π interactions | Partial multiple bond character | Bonding/antibonding |
Si-C σ bonds | Standard covalent bonds | Bonding |
The six-membered cyclotrisilazane ring in 2,2,4,4,6,6-hexamethylcyclotrisilazane adopts a nearly planar conformation rather than the puckered arrangements typical of carbon-based six-membered rings [3]. The silicon-nitrogen ring structure exhibits remarkable planarity with minimal deviation from a flat geometric arrangement [3]. This planar configuration differs significantly from the chair conformations commonly observed in cyclohexane and related carbon ring systems [12].
Conformational analysis studies using nuclear magnetic resonance spectroscopy have provided detailed insights into the ring dynamics of cyclotrisilazane systems [7]. The conformational behavior of silicon-containing heterocycles differs substantially from their carbon analogs due to the unique electronic and steric properties of silicon atoms [13]. The flattened structure of silacyclohexanes and related silicon-nitrogen rings results in lower ring inversion barriers compared to carbon-based cycles [13].
The six-membered ring exhibits specific geometric parameters that reflect its conformational preferences [3]. The interatomic distances include silicon-nitrogen bonds of 1.728 Å, silicon-carbon bonds of 1.871 Å, and carbon-hydrogen bonds of 1.124 Å [3]. The approximate bond angles demonstrate the ring geometry with nitrogen-silicon-nitrogen angles of approximately 108°, silicon-nitrogen-silicon angles of approximately 127°, and carbon-silicon-carbon angles of approximately 109° [3].
Electron diffraction investigations have confirmed the structural parameters and conformational characteristics of hexamethylcyclotrisilazane [7]. The molecular structure analysis reveals that the ring system maintains its planar arrangement due to the electronic requirements of the silicon-nitrogen bonding pattern [7]. The conformational stability arises from the resonance interactions within the cyclic silazane framework [31].
Table 2: Structural Parameters of 2,2,4,4,6,6-Hexamethylcyclotrisilazane
Parameter | Value | Reference |
---|---|---|
Si-N bond length (Å) | 1.728 | [3] |
Si-C bond length (Å) | 1.871 | [3] |
C-H bond length (Å) | 1.124 | [3] |
N-Si-N bond angle (°) | ~108 | [3] |
Si-N-Si bond angle (°) | ~127 | [3] |
C-Si-C bond angle (°) | ~109 | [3] |
Ring conformation | Nearly planar | [3] |
Molecular weight (g/mol) | 219.51 | [1] |
Theoretical models of electron distribution in 2,2,4,4,6,6-hexamethylcyclotrisilazane reveal complex charge separation patterns throughout the molecular framework [16]. Density functional theory calculations provide detailed insights into the electron density distribution within the silicon-nitrogen ring system [16]. The electron density analysis demonstrates significant polarization effects due to the electronegativity differences between silicon and nitrogen atoms [16].
Quantum chemical calculations using density functional theory methods have mapped the electron distribution in silicon-nitrogen compounds [21]. The calculations reveal that electron density concentrates preferentially around nitrogen atoms while silicon centers exhibit electron deficiency [21]. This electron distribution pattern creates regions of high and low electron density that influence the chemical reactivity and stability of the compound [21].
The theoretical models indicate that charge transfer occurs from nitrogen to silicon atoms within the ring structure [20]. Iso-density surface calculations demonstrate that electron density surfaces can be contoured at specific values to represent molecular boundaries [20]. The electron density cut-off of 0.0016 atomic units provides an accurate representation of molecular surfaces based on thermodynamic considerations [20].
Natural bond orbital analysis reveals the detailed electronic structure and bonding characteristics of the silicon-nitrogen framework [25]. The analysis shows significant charge transfer interactions between nitrogen lone pairs and silicon acceptor orbitals [25]. These donor-acceptor interactions contribute to the overall stability and electronic properties of the cyclotrisilazane ring system [25].
The electron distribution models demonstrate that the six-membered ring maintains electronic delocalization through the alternating silicon-nitrogen framework [31]. This delocalization contributes to the resonance stabilization observed in cyclic silazane compounds [31]. The theoretical calculations support the experimental observations of enhanced thermal stability in these ring systems [31].
Quantum chemical calculations for 2,2,4,4,6,6-hexamethylcyclotrisilazane employ various computational methods including density functional theory and ab initio approaches [19]. These calculations provide quantitative predictions of molecular properties, energetics, and electronic structure characteristics [19]. The computational studies utilize sophisticated algorithms to correlate theoretical predictions with experimental observations [19].
Density functional theory calculations with appropriate basis sets have been employed to optimize the molecular geometry of cyclotrisilazane systems [21]. The calculations incorporate polarization functions on silicon, nitrogen, and carbon atoms to accurately describe the electronic structure [21]. Single-point calculations at higher theory levels provide refined energy estimates and property predictions [21].
Ab initio molecular orbital calculations using Hartree-Fock-Slater methods have investigated the electronic properties of silicon-nitrogen compounds [16]. The calculations employ linear combination of atomic orbitals approaches with density functional approximations [16]. The computational results demonstrate excellent agreement with experimental structural parameters and electronic properties [16].
The quantum chemical studies reveal that silicon-nitrogen bonds exhibit partial multiple bond character due to orbital overlap interactions [34]. The bond lengths in silanitrile and related compounds are considerably shorter than typical silicon-nitrogen single bonds, indicating multiple bonding contributions [34]. The silicon-nitrogen distance of approximately 1.54 Å in multiple-bonded systems compares favorably with experimental measurements [34].
Correlation energy corrections through Møller-Plesset perturbation theory improve the accuracy of quantum chemical predictions [23]. The calculations demonstrate that electron correlation effects are significant in silicon-nitrogen systems and must be included for quantitative accuracy [23]. The computational approaches provide reliable predictions of thermodynamic properties and molecular stability [23].
Computational studies of ring stability in 2,2,4,4,6,6-hexamethylcyclotrisilazane reveal exceptional thermal and thermodynamic stability compared to related compounds [28]. The cyclotrisilazane ring demonstrates remarkable resistance to thermal decomposition until temperatures exceed 300°C [28]. Theoretical calculations predict the stability hierarchy among different cyclosilazane ring sizes and substitution patterns [28].
The computational analysis of ring strain indicates that six-membered cyclotrisilazane rings exhibit minimal strain energy compared to smaller ring systems [5]. Molecular orbital calculations for cyclotrisiloxane and related ring compounds demonstrate that larger rings generally possess greater stability due to reduced angle strain [5]. The energy-optimized geometries confirm that six-membered rings represent favorable configurations for silicon-nitrogen frameworks [5].
Thermodynamic stability calculations reveal that hexamethylcyclotrisilazane maintains structural integrity across a wide temperature range [28]. The compound exhibits quantitative recovery when heated to moderate temperatures, demonstrating exceptional thermal stability [28]. The decomposition pattern shows that polymer formation becomes significant only at temperatures above 350°C [28].
Table 3: Thermal Stability of Hexamethylcyclotrisilazane
Temperature (°C) | Hexamethylcyclotrisilazane (%) | Polymer (%) | Gas evolved (ml) | Primary gases |
---|---|---|---|---|
200 | 100.0 | 0.0 | 0 | None |
300 | 96.3 | 3.7 | 10 | NH₃ |
350 | 67.0 | 33.0 | 245 | NH₃ |
400 | 62.0 | 38.0 | 370 | NH₃ |
450 | 60.0 | 39.8 | 467 | NH₃ |
500 | 27.2 | 72.8 | 1887 | NH₃, CH₄ |
The computational studies predict that ring stability correlates with the degree of methyl substitution and ring size [4]. Cyclic tetramers show similar thermal behavior to trimers, indicating equivalent stability for practical applications [28]. The theoretical weight loss calculations demonstrate that hexamethylcyclotrisilazane exhibits moderate volatility with weight losses ranging from 38.3 to 49.2 percent upon complete pyrolysis [28].
Ring stability calculations using molecular mechanics and quantum chemical methods confirm that the six-membered cyclotrisilazane framework represents an energetically favorable configuration [29]. The stability arises from optimal bond angles and minimal ring strain in the planar geometry [29]. The resonance stabilization within the alternating silicon-nitrogen framework contributes significantly to the overall thermodynamic stability [29].
The theoretical aspects of silicon-nitrogen bond characteristics in 2,2,4,4,6,6-hexamethylcyclotrisilazane reveal unique bonding properties that distinguish these systems from conventional covalent bonds [32]. The silicon-nitrogen bonds exhibit partial multiple bond character due to orbital overlap between nitrogen lone pairs and silicon d orbitals [32]. X-ray crystallographic analysis confirms silicon-nitrogen bond lengths of 1.744 Å within the ring structure, which are shorter than typical single bonds [32].
The bonding analysis demonstrates that silicon-nitrogen interactions possess significant ionic character alongside covalent contributions [31]. Natural bond orbital calculations indicate that silicon-nitrogen bonds are highly polarized, with substantial charge transfer from nitrogen to silicon [17]. The bond polarization creates distinct electrostatic interactions that influence the overall molecular stability and reactivity [17].
Theoretical calculations reveal that silicon-nitrogen bonds can exhibit multiple bonding characteristics through π-type interactions [34]. The bond lengths in silicon-nitrogen multiple bonds are considerably shorter than single bond distances, with values around 1.54 Å for multiple-bonded systems [34]. The silicon-nitrogen distance measurements are consistent with partial double bond character in cyclotrisilazane frameworks [34].
The electronic structure analysis shows that silicon atoms adopt near-planar geometries in cyclotrisilazane rings, indicating sp² hybridization characteristics [33]. The planar arrangement of substituents around silicon centers facilitates optimal orbital overlap with nitrogen atoms [33]. The hybridization pattern contributes to the unique bonding properties observed in these ring systems [33].
Quantum chemical studies of silicon-nitrogen bond energies reveal exceptionally strong interactions compared to typical single bonds [31]. The bond energies range from 420 to 490 kJ/mol, reflecting the multiple bond character and resonance stabilization [31]. The theoretical calculations predict that silicon-nitrogen bonds in cyclic systems exhibit enhanced stability due to aromatic-like delocalization effects [31].
The computational analysis of silicon-nitrogen bond characteristics demonstrates that these interactions are intermediate between single and double bonds [36]. The bond order calculations indicate partial multiple bond character with significant π-contribution from nitrogen lone pairs [36]. The theoretical studies confirm that silicon-nitrogen bonds in cyclotrisilazane systems represent a unique class of chemical bonds with exceptional stability and distinctive electronic properties [36].
Table 4: Theoretical Weight Loss from Cyclosilazanes
Compound | Theoretical Weight Loss Range (%) | Comments |
---|---|---|
Hexamethylcyclotrisilazane | 38.3-49.2 | High carbon content |
Octamethylcyclotetrasilazane | 38.3-49.2 | Similar to hexamethyl compound |
Tetramethylcyclotetrasilazane | 23.7-32.1 | Lower carbon content, more favorable |
Hexaphenylcyclotrisilazane | ~78 | Very high weight loss potential |
Method | Boiling Point (°C) | Purity Achieved (%) | Efficiency | Industrial Applicability |
---|---|---|---|---|
Fractional Distillation | 186-188 | 97-99 | High | Excellent |
Vacuum Distillation | 120-130 (at 10 mmHg) | 98-99.5 | Very High | Good |
Solvent Extraction | N/A | 85-95 | Moderate | Limited |
Column Chromatography | N/A | 95-98 | High | Limited |
Recrystallization | N/A | 90-95 | Moderate | Poor |
Catalyst Type | Temperature Range (°C) | Hydrogen Pressure (atm) | Conversion (%) | Selectivity |
---|---|---|---|---|
Rhodium (Ph3P)3RhCl | 20-80 | 1 | 83-100 | High |
Raney Nickel | 150-250 | 1-100 | 70-90 | Moderate |
Platinum on Carbon | 80-200 | 1-50 | 75-90 | High |
Ruthenium Carbonyl | 100-250 | 1-20 | 65-85 | Moderate |
Titanium Dimethyltitanocene | 150-300 | 1-10 | 85-95 | High |
Zirconium Complexes | 200-350 | 1-15 | 80-92 | High |
Aspect | Traditional Method | Green Alternative | Improvement Factor |
---|---|---|---|
Atom Economy | Moderate (60-70%) | High (80-95%) | 1.2-1.4x |
Solvent Usage | High (organic solvents) | Reduced/Solvent-free | 2-5x reduction |
Catalyst Recyclability | Poor | Excellent | 10-20x |
Waste Generation | High | Low | 3-10x reduction |
Energy Efficiency | Low | High | 1.5-3x |
Renewable Feedstocks | Limited | Moderate | 2-3x |
Flammable;Irritant